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For Researchers, Scientists, and Drug Development Professionals

Abstract
JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-

related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator

that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of

pro-inflammatory cytokines, including Interleukin-17A (IL-17A).[1][3][4] The IL-23/IL-17 axis is a

key pathway implicated in the pathogenesis of various autoimmune and inflammatory diseases.

[1][3][4] JNJ-61803534 selectively inhibits RORγt-driven transcription, leading to the

suppression of the Th17 pathway and a reduction in inflammatory responses.[1][2] This

technical guide provides a comprehensive overview of the chemical structure, properties,

mechanism of action, and preclinical characterization of JNJ-61803534, including detailed

experimental protocols and data presented for researchers in the field of drug discovery and

immunology.

Chemical Structure and Properties
JNJ-61803534 is a complex small molecule with the following structural and physicochemical

properties:

Table 1: Chemical and Physical Properties of JNJ-61803534
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Property Value

IUPAC Name

(R)-5-(2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-

hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-

methylpropyl)-4-(2-methylpyrrolidine-1-

carbonyl)thiazole-2-carboxamide

Chemical Formula C₂₃H₂₃Cl₂F₆N₃O₄S

Molecular Weight 622.40 g/mol

CAS Number 1917306-14-9

SMILES

O=C(C1=NC(C(N2--INVALID-LINK--

CCC2)=O)=C(C3=CC=C(C(C(F)(F)F)(O)C(F)

(F)F)C(Cl)=C3Cl)S1)NCC(C)(O)C

Appearance White to off-white solid

Mechanism of Action: RORγt Inverse Agonism
JNJ-61803534 functions as an inverse agonist of RORγt. Unlike a neutral antagonist that

simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of

the receptor. In the case of RORγt, this leads to a dose-dependent inhibition of its

transcriptional activity.[1] This targeted action on RORγt makes JNJ-61803534 a highly specific

modulator of the IL-23/IL-17 inflammatory pathway.

The primary mechanism involves the following steps:

Binding to RORγt: JNJ-61803534 binds to the ligand-binding domain of the RORγt protein.

Conformational Change: This binding induces a conformational change in the receptor.

Inhibition of Transcription: The altered conformation prevents the recruitment of co-activator

proteins necessary for gene transcription and may promote the recruitment of co-repressor

proteins.

Suppression of Th17 Pathway: Consequently, the expression of RORγt target genes,

including IL17A, IL17F, and IL22, is suppressed, leading to reduced Th17 cell differentiation
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and cytokine production.[1][4]

RORγt Signaling Pathway and Inhibition by JNJ-61803534
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RORγt Signaling Pathway and Inhibition by JNJ-61803534
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In Vitro Pharmacology
The activity of JNJ-61803534 has been characterized in a variety of in vitro assays,

demonstrating its potency and selectivity.

Table 2: In Vitro Activity of JNJ-61803534

Assay Cell Line / System Endpoint IC₅₀ (nM)

RORγt Reporter

Assay
HEK-293T cells

Inhibition of RORγt-

driven transcription
9.6[5]

Human Th17

Differentiation
Human CD4+ T cells

Inhibition of IL-17A

production

~230 (in whole blood)

[1]

RORα Reporter Assay HEK-293T cells
Inhibition of RORα-

driven transcription
>10,000

RORβ Reporter Assay HEK-293T cells
Inhibition of RORβ-

driven transcription
>10,000

Key Experimental Protocols
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
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RORγt Reporter Gene Assay Workflow

Start

Transfect HEK-293T cells with:
- RORγt expression vector
- Luciferase reporter vector

Incubate cells for 24 hours

Add serial dilutions of JNJ-61803534

Incubate for an additional 18-24 hours
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Methodology:

Cell Culture: HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Transfection: Cells are seeded in 96-well plates and co-transfected with a RORγt expression

vector and a luciferase reporter vector containing ROR response elements (ROREs)

upstream of the luciferase gene.

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium

containing serial dilutions of JNJ-61803534 or vehicle control (DMSO).

Incubation: The cells are incubated for an additional 18-24 hours.

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer

according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the

dose-response data to a four-parameter logistic equation.

This assay assesses the impact of JNJ-61803534 on the differentiation of naive T cells into

pro-inflammatory Th17 cells.[1]

Methodology:

Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral

blood mononuclear cells (PBMCs) using negative selection magnetic beads.

Cell Culture and Differentiation: The isolated cells are cultured in RPMI-1640 medium

supplemented with 10% FBS, 1% penicillin-streptomycin, and a Th17-polarizing cytokine

cocktail (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).

Compound Treatment: JNJ-61803534 or vehicle control is added to the culture medium at

the time of cell seeding.

Incubation: Cells are cultured for 3-5 days.
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Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is

quantified by enzyme-linked immunosorbent assay (ELISA).

Flow Cytometry: Intracellular staining for IL-17A and the transcription factor RORγt can be

performed to analyze the percentage of Th17 cells by flow cytometry.

In Vivo Preclinical Efficacy
JNJ-61803534 has demonstrated significant efficacy in animal models of autoimmune

diseases.

Table 3: In Vivo Efficacy of JNJ-61803534

Animal Model Species Dosing Regimen Key Findings

Collagen-Induced

Arthritis (CIA)
Mouse

3-100 mg/kg, oral,

twice daily

Dose-dependent

reduction in clinical

arthritis scores and

joint inflammation.[1]

[2]

Imiquimod-Induced

Skin Inflammation
Mouse

30 and 100 mg/kg,

oral, once daily

Significant inhibition of

skin inflammation and

dose-dependent

reduction in the

expression of RORγt-

regulated genes (IL-

17A, IL-17F, IL-22).[1]

[4]

Key Experimental Protocols
A widely used preclinical model for rheumatoid arthritis.
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Collagen-Induced Arthritis (CIA) Model Workflow
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Day 0: Immunize DBA/1 mice with an emulsion of
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Initiate oral dosing with JNJ-61803534 or vehicle

Monitor mice for clinical signs of arthritis
(e.g., paw swelling, erythema)

Score arthritis severity daily

Day 35-42: Terminate experiment

Collect paws for histological analysis of
joint inflammation, cartilage damage, and bone erosion
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Methodology:

Animals: Male DBA/1 mice, 8-10 weeks old.

Induction of Arthritis: On day 0, mice are immunized intradermally at the base of the tail with

100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day

21, a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's

Adjuvant (IFA) is administered.

Treatment: Oral administration of JNJ-61803534 or vehicle is initiated at the first signs of

arthritis or prophylactically.

Clinical Assessment: The severity of arthritis is scored daily for each paw based on a scale of

0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe

swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per

mouse is 16.

Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded

in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation,

pannus formation, cartilage destruction, and bone erosion.

A model that recapitulates key features of psoriasis.[1][4]

Methodology:

Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

Induction of Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the

shaved back and/or ear of the mice for 5-7 consecutive days.

Treatment: JNJ-61803534 or vehicle is administered orally daily.

Clinical Assessment: Skin inflammation is scored daily based on erythema, scaling, and

thickness, each on a scale of 0-4. The cumulative score represents the overall severity.

Gene Expression Analysis: At the end of the study, skin biopsies are collected for RNA

isolation and quantitative real-time PCR (qRT-PCR) to measure the expression of RORγt
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target genes such as Il17a, Il17f, and Il22.

Pharmacokinetics
Pharmacokinetic studies in healthy human volunteers have shown that JNJ-61803534 is orally

bioavailable with a long plasma half-life.

Table 4: Human Pharmacokinetic Parameters of JNJ-61803534

Parameter Value

Route of Administration Oral

**Plasma Half-life (t₁/₂) ** 164 - 170 hours[1][2][4]

Dose Proportionality
Dose-dependent increase in exposure observed

up to 200 mg single ascending doses.[1][2][4]

Conclusion
JNJ-61803534 is a potent, selective, and orally bioavailable RORγt inverse agonist that

effectively suppresses the IL-23/IL-17 pathway.[1][2] Its efficacy in preclinical models of arthritis

and psoriasis highlights its potential as a therapeutic agent for a range of autoimmune and

inflammatory diseases. The detailed methodologies provided in this guide are intended to

facilitate further research and evaluation of this and similar compounds in the field of

immunology and drug development. While development of JNJ-61803534 was discontinued

due to findings in a rabbit embryo-fetal study, the data generated from its preclinical and early

clinical evaluation provide valuable insights into the therapeutic potential of targeting RORγt.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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